molecular formula C14H23NO3 B2884287 Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate CAS No. 1783330-01-7

Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate

Cat. No. B2884287
CAS RN: 1783330-01-7
M. Wt: 253.342
InChI Key: XBDUKKODGGWYIN-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate varies depending on its application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In pharmacology, it has been shown to block calcium channels and modulate neurotransmitter release. In materials science, it has been used as a precursor to various organic materials, including polymers and liquid crystals.
Biochemical and Physiological Effects:
Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes, including topoisomerase and tyrosine kinase. In pharmacology, it has been shown to affect the release of various neurotransmitters, including dopamine and serotonin. In materials science, it has been shown to affect the properties of various organic materials, including their thermal stability and optical properties.

Advantages and Limitations for Lab Experiments

Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, it also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate. In medicinal chemistry, future research could focus on developing derivatives of this compound with improved antitumor, antiviral, and anti-inflammatory activities. In pharmacology, future research could focus on further elucidating the mechanism of action of this compound and developing more potent calcium channel blockers. In materials science, future research could focus on developing new organic materials based on this compound and its derivatives. Additionally, further studies are needed to determine the potential toxicity and environmental impact of this compound.

Synthesis Methods

Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate can be synthesized through the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to the final product. The reaction can be catalyzed by various acids, including sulfuric acid, hydrochloric acid, and trifluoroacetic acid.

Scientific Research Applications

Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. In pharmacology, it has been studied for its potential as a calcium channel blocker and for its effects on the central nervous system. In materials science, it has been investigated for its potential as a precursor to various organic materials.

properties

IUPAC Name

tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-15)5-4-6-12(11)16/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDUKKODGGWYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1783330-01-7
Record name tert-butyl 5-oxo-decahydroisoquinoline-2-carboxylate
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